L-Methionine, 2-hydroxy- (9CI)
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Overview
Description
L-Methionine, 2-hydroxy- (9CI) is a derivative of the essential amino acid methionine It is known for its role in various biological processes, including protein synthesis and metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, 2-hydroxy- (9CI) typically involves the hydroxylation of methionine. One common method is the catalytic hydroxylation of methionine using hydrogen peroxide in the presence of a catalyst such as iron or copper. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroxylated product .
Industrial Production Methods
Industrial production of L-Methionine, 2-hydroxy- (9CI) often relies on fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to produce the compound through fermentation. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
L-Methionine, 2-hydroxy- (9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to regenerate methionine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Regenerated methionine.
Substitution: Various substituted methionine derivatives.
Scientific Research Applications
L-Methionine, 2-hydroxy- (9CI) has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various methionine derivatives.
Biology: Studied for its role in protein synthesis and metabolism.
Industry: Used as a feed additive in animal nutrition to enhance growth and improve feed efficiency.
Mechanism of Action
L-Methionine, 2-hydroxy- (9CI) exerts its effects through several mechanisms:
Antioxidant Activity: It acts as a precursor for the synthesis of glutathione, a major cellular antioxidant.
Protein Synthesis: It is involved in the synthesis of proteins by providing methionine residues.
Metabolic Pathways: It participates in various metabolic pathways, including the transsulfuration pathway and the methionine cycle.
Comparison with Similar Compounds
Similar Compounds
DL-Methionine: A racemic mixture of D- and L-methionine.
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA): A hydroxy analogue of methionine used as a feed additive.
Uniqueness
Unlike DL-Methionine, which is a racemic mixture, L-Methionine, 2-hydroxy- (9CI) is a single enantiomer, providing more consistent biological effects .
Properties
CAS No. |
103063-66-7 |
---|---|
Molecular Formula |
C5H11NO3S |
Molecular Weight |
165.21074 |
Synonyms |
L-Methionine, 2-hydroxy- (9CI) |
Origin of Product |
United States |
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